molecular formula C22H19ClFNO2 B2720891 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol CAS No. 338750-15-5

2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol

Cat. No.: B2720891
CAS No.: 338750-15-5
M. Wt: 383.85
InChI Key: VRDOWJCCMQWKGX-DHRITJCHSA-N
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Description

2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol is a complex organic compound characterized by its unique structure, which includes a chlorinated and fluorinated benzyl group, an imino-methyl linkage, and a benzenediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol typically involves multiple steps, starting with the preparation of the chlorinated and fluorinated benzyl precursor This precursor is then reacted with a phenylethylamine derivative under specific conditions to form the imino-methyl linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of greener reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol can undergo various chemical reactions, including:

    Oxidation: The benzenediol moiety can be oxidized to form quinones.

    Reduction: The imino-methyl linkage can be reduced to form amines.

    Substitution: The chlorinated and fluorinated benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones derived from the benzenediol moiety.

    Reduction: Amines derived from the imino-methyl linkage.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its structural features may allow it to interact with DNA or proteins, potentially leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
  • 2-(2-Fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol
  • 2-(2-Chloro-6-fluorobenzyl)-4-{[(1-methylphenyl)imino]methyl}-1,3-benzenediol

Uniqueness

2-(2-Chloro-6-fluorobenzyl)-4-{[(1-phenylethyl)imino]methyl}-1,3-benzenediol is unique due to the presence of both chlorine and fluorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the imino-methyl and benzenediol moieties provides a distinctive set of properties that can be leveraged in various applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methyl]-4-(1-phenylethyliminomethyl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFNO2/c1-14(15-6-3-2-4-7-15)25-13-16-10-11-21(26)18(22(16)27)12-17-19(23)8-5-9-20(17)24/h2-11,13-14,26-27H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDOWJCCMQWKGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=CC2=C(C(=C(C=C2)O)CC3=C(C=CC=C3Cl)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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